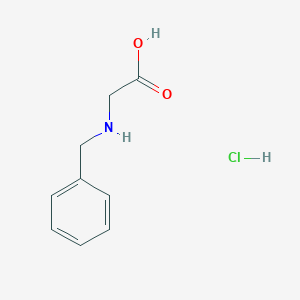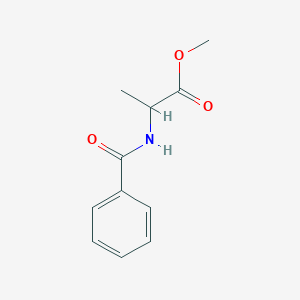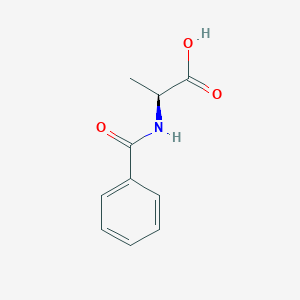
AC-P-Iodo-D-phe-OH
Overview
Description
Preparation Methods
The synthesis of AC-P-Iodo-D-phe-OH typically involves the iodination of N-alpha-acetyl-D-phenylalanineThe process can be carried out under mild conditions to ensure the integrity of the peptide bond .
Industrial production methods for this compound are not well-documented, but the synthesis generally follows standard peptide synthesis protocols, which may involve solid-phase peptide synthesis (SPPS) techniques. These methods allow for the precise incorporation of the iodine atom into the peptide structure.
Chemical Reactions Analysis
AC-P-Iodo-D-phe-OH undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups using reagents such as nucleophiles. This can lead to the formation of various derivatives of the compound.
Oxidation and Reduction Reactions:
Coupling Reactions: The peptide bond in this compound allows it to participate in coupling reactions with other amino acids or peptides, forming larger peptide chains.
Scientific Research Applications
AC-P-Iodo-D-phe-OH has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins. Its unique iodine substitution makes it a valuable tool for studying peptide interactions and conformations.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of various biological processes.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of peptide-based drugs. Its unique structure may offer advantages in drug design and delivery.
Industry: The compound’s properties make it useful in the development of novel materials and nanostructures.
Mechanism of Action
The mechanism of action of AC-P-Iodo-D-phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The peptide structure allows it to interact with various biological molecules, potentially modulating their activity and function .
Comparison with Similar Compounds
AC-P-Iodo-D-phe-OH can be compared with other iodinated phenylalanine derivatives, such as:
N-alpha-acetyl-4-iodo-L-phenylalanine: Similar in structure but with the L-configuration, which may result in different biological activities and interactions.
N-alpha-acetyl-3-iodo-D-phenylalanine: The iodine atom is positioned differently on the phenyl ring, which can affect the compound’s reactivity and properties.
N-alpha-acetyl-4-bromo-D-phenylalanine:
This compound is unique due to its specific iodine substitution and D-configuration, which can influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVNNJWKXVLALU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304069 | |
| Record name | N-Acetyl-4-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201351-59-9 | |
| Record name | N-Acetyl-4-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201351-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-4-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















